molecular formula C8H16O3 B3069587 2-Hydroxyethyl 2,2-dimethylbutanoate CAS No. 25249-16-5

2-Hydroxyethyl 2,2-dimethylbutanoate

Cat. No.: B3069587
CAS No.: 25249-16-5
M. Wt: 160.21 g/mol
InChI Key: CRUFITZJZGASJI-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2,2-dimethylbutanoate is an organic compound with a unique structure that includes a hydroxyethyl group and a dimethylbutanoate moiety

Scientific Research Applications

2-Hydroxyethyl 2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

Poly(2-hydroxyethyl methacrylate), also known as pHEMA, primarily targets cell adhesion on growth surfaces in culture vessels . It is used as a nonadhesive substrate in the preparation of single cell suspensions .

Mode of Action

pHEMA functions as a hydrogel by rotating around its central carbon . In air, the non-polar methyl side turns outward, making the material brittle and easy to grind into the correct lens shape. In water, the polar hydroxyethyl side turns outward and the material becomes flexible . This property allows pHEMA to inhibit cell adhesion to growth surfaces in culture vessels .

Biochemical Pathways

The biochemical pathways affected by pHEMA are primarily related to cell adhesion . By inhibiting cell adhesion, pHEMA induces spheroid formation, particularly in cancer research . This can affect downstream effects related to cell growth, differentiation, and proliferation.

Pharmacokinetics

It’s important to note that phema is a hydrogel and its properties can change based on its environment . For example, in air, pHEMA is brittle and easy to shape, while in water, it becomes flexible .

Result of Action

The primary result of pHEMA’s action is the prevention of cell adhesion to growth surfaces in culture vessels . This can lead to the formation of spheroids, particularly in cancer research . Additionally, pHEMA has been used in the creation of contact lenses due to its unique properties .

Action Environment

The action of pHEMA is highly dependent on its environment. In air, the non-polar methyl side of pHEMA turns outward, making the material brittle and easy to grind into the correct lens shape . In water, the polar hydroxyethyl side turns outward and the material becomes flexible . This property allows pHEMA to adapt to its environment and perform its function effectively.

Future Directions

With continuous research and advancement in science and technology, the outlook of pHEMA is promising as it will most certainly be utilized in more biomedical applications in the near future . For example, smart hydrogels that can respond to stimuli and adapt their responses based on external cues from their environments have become a thriving research frontier in the biomedical engineering field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2,2-dimethylbutanoate typically involves esterification reactions. One common method is the reaction of 2,2-dimethylbutanoic acid with 2-hydroxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2,2-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxoethyl 2,2-dimethylbutanoate.

    Reduction: Formation of 2-hydroxyethyl 2,2-dimethylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Similar in structure but contains a methacrylate group instead of a dimethylbutanoate group.

    2-Hydroxyethyl acrylate: Contains an acrylate group and is used in polymer chemistry.

    2-Hydroxyethyl disulfide: Contains a disulfide group and is used in biochemical research.

Uniqueness

2-Hydroxyethyl 2,2-dimethylbutanoate is unique due to its specific combination of a hydroxyethyl group and a dimethylbutanoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-hydroxyethyl 2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-8(2,3)7(10)11-6-5-9/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUFITZJZGASJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25249-16-5
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(2-hydroxyethyl methacrylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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